Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound that features a brominated aromatic ring with a trifluoromethyl group and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the hydroxypropanoate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products
Oxidation: Carbonyl derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-5-(difluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and trifluoromethyl groups, which impart specific reactivity and potential biological activities .
Biological Activity
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS: 2755721-05-0) is an organic compound notable for its complex structure that includes a brominated aromatic ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.
Property | Value |
---|---|
Molecular Formula | C12H12BrF3O3 |
Molecular Weight | 341.12 g/mol |
IUPAC Name | Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI | InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its permeability across cell membranes. This characteristic may facilitate its interaction with cellular targets involved in critical pathways such as apoptosis and cell proliferation.
Anticancer Activity
Research into the anticancer potential of related compounds suggests that this compound could exhibit significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for similar compounds against pancreatic cancer cells . The mechanism often involves DNA intercalation or inhibition of key enzymes involved in cancer cell metabolism.
Case Study: Cytotoxicity Assessment
In a comparative study involving various derivatives, compounds similar to this compound were assessed for their cytotoxic effects on human lung fibroblast cells (WI38). The IC50 values were found to be approximately 0.36 µM for these derivatives . Such findings indicate a promising therapeutic index that warrants further investigation into this compound's anticancer properties.
Research Findings
Recent investigations into the biological activity of ethyl esters with trifluoromethyl substitutions have yielded encouraging results:
- Antimicrobial Efficacy : Compounds demonstrated effective growth inhibition against resistant strains of bacteria.
- Anticancer Potential : Significant antiproliferative activity was noted against multiple cancer cell lines.
- Mechanistic Insights : Molecular docking studies suggested interactions with key targets such as cyclooxygenase enzymes (COX), which are critical in inflammation and cancer progression .
Properties
Molecular Formula |
C12H12BrF3O3 |
---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
XMEWWKAHFWRRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O |
Origin of Product |
United States |
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